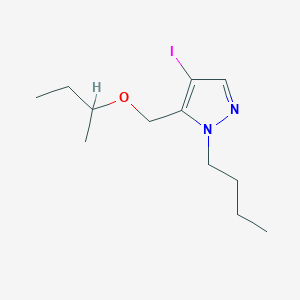![molecular formula C20H18N2O3S B2443671 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866808-00-6](/img/structure/B2443671.png)
2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are compounds containing a pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrido[2,3-d]pyrimidines can be synthesized through various methods. For example, one method involves the reaction of α,β-unsaturated ketones with 1H-pyrazolo[3,4-b]pyridin-3-amine .Aplicaciones Científicas De Investigación
2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been found to have several scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Mecanismo De Acción
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been known to target several proteins and enzymes involved in cancer progression . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
This can lead to changes in cellular processes, such as cell proliferation and apoptosis, which are often dysregulated in diseases like cancer .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. These pathways could include signal transduction pathways, cell cycle regulation, and apoptosis pathways . The downstream effects of these interactions could lead to the inhibition of cell proliferation and induction of cell death, thereby exerting its therapeutic effects .
Pharmacokinetics
It is suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This could potentially enhance its bioavailability and efficacy.
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is based on the known activities of other pyrido[2,3-d]pyrimidines . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins present in the cellular environment could potentially affect the compound’s ability to bind to its targets. Additionally, factors such as the compound’s stability under physiological conditions could also influence its efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying various biological processes that are involved in cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations to avoid any adverse effects on cells and tissues.
Direcciones Futuras
There are several future directions for research on 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. One area of research is to investigate the potential of this compound as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of research is to investigate the mechanism of action of this compound in more detail. This will help to identify potential targets for cancer therapy. Additionally, further studies are needed to investigate the potential of this compound in treating other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biological processes. This compound possesses potent anti-cancer properties and has been found to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including investigating its potential as a cancer treatment and identifying its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves a series of chemical reactions. The first step involves the condensation of 2,3-dimethoxybenzaldehyde and malononitrile to form 2-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-pyrrole-1-carbonitrile. This compound is then reacted with ethyl cyanoacetate to form 2-(2,3-dimethoxyphenyl)-7-ethyl-2,3-dihydro-1H-pyrrolo[3,2-f]quinoline-9-carbonitrile. The final step involves the reaction of this compound with elemental sulfur to form this compound.
Análisis Bioquímico
Biochemical Properties
Related pyrido[2,3-d]pyrimidine derivatives have been shown to interact with key enzymes such as dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism, catalyzing an essential reaction for de novo glycine and purine synthesis, and for DNA precursor synthesis .
Cellular Effects
Related pyrido[2,3-d]pyrimidine derivatives have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Mechanism
The molecular mechanism of action of 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is not fully understood. It is known that related pyrido[2,3-d]pyrimidine derivatives inhibit DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. Therefore, the synthesis of RNA and DNA is stopped, and the cancer cells die .
Metabolic Pathways
Related pyrido[2,3-d]pyrimidine derivatives are known to interact with key enzymes in folate metabolism .
Propiedades
IUPAC Name |
2-(2,3-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-11-7-8-15-12(9-11)10-14-19(25-15)21-18(22-20(14)26)13-5-4-6-16(23-2)17(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQNHTGQKICFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)


![N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2443595.png)
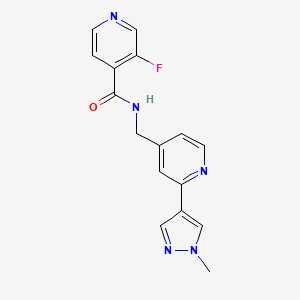

![4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2443600.png)
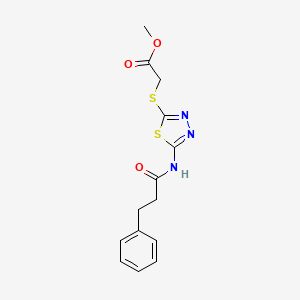
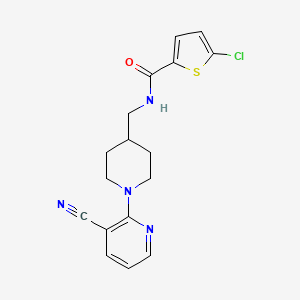

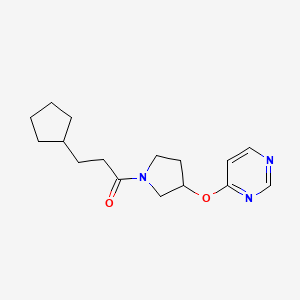
![2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2443608.png)
